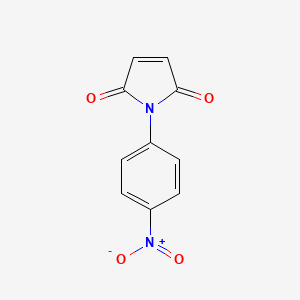

N-(4-Nitrophenyl)maleimide

Descripción

Propiedades

IUPAC Name |

1-(4-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-1-3-8(4-2-7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKDEEISKBRPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284901 | |

| Record name | N-(4-Nitrophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4338-06-1 | |

| Record name | 4338-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4338-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Nitrophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

N-(4-Nitrophenyl)maleimide primarily targets the membrane enzyme, β(1,3)glucan synthase. This enzyme is essential for the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall.

Mode of Action

The compound interacts with its target, β(1,3)glucan synthase, and affects the biosynthesis of chitin and β(1,3)glucan

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of chitin and β(1,3)glucan. These components are crucial for the structural integrity of the fungal cell wall. By inhibiting their synthesis, the compound disrupts the cell wall structure, leading to potential downstream effects such as compromised cell integrity and function.

Result of Action

This compound has been found to display relatively strong antifungal effects, with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range. It also exhibits cytostatic activity, with IC values below 0.1 μg ml−1. The compound’s antibacterial activity is structure-dependent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its chemical reactivity and lipophilicity have been found to influence its antibacterial activity. These factors seem to have little effect on its antifungal and cytostatic action.

Actividad Biológica

N-(4-Nitrophenyl)maleimide (NPMI) is a compound of significant interest in biological research due to its diverse applications and promising biological activities. This article explores the synthesis, characterization, and biological effects of NPMI, particularly focusing on its antiproliferative properties, cytotoxicity, and potential therapeutic applications.

Synthesis and Characterization

This compound is synthesized through the reaction of 4-nitroaniline with maleic anhydride in a solvent such as dimethylformamide (DMF). The reaction typically involves heating the mixture and subsequently cooling it to precipitate the product. The yield of NPMI can vary, with reported yields around 65% . Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are employed to confirm the structure of the synthesized compound .

Antiproliferative Effects

NPMI exhibits notable antiproliferative activity against various cancer cell lines. A study highlighted that NPMI demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The mechanism of action is believed to involve the destabilization of tubulin polymerization, similar to other known antitumor agents .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.033 | Tubulin destabilization |

| MDA-MB-231 | 0.023 | Inhibition of microtubule polymerization |

Cytotoxicity Studies

Cytotoxicity assessments have shown that NPMI can induce apoptosis in cancer cells. The compound's interaction with cellular components leads to cell cycle arrest and subsequent cell death, which is a critical pathway for its anticancer activity . Flow cytometry analyses further confirm that treatment with NPMI results in increased apoptotic markers in treated cells .

Case Studies and Research Findings

- Anti-Leishmanial Activity : Research has indicated that various maleimide derivatives, including NPMI, may possess anti-leishmanial properties. In vitro studies suggest that certain structural modifications enhance their efficacy against Leishmania donovani, making them potential candidates for drug development against leishmaniasis .

- Histochemical Applications : NPMI has been utilized as a bifunctional reagent for detecting thiol groups in histological samples. Its specificity allows for effective visualization of thiol-containing proteins in tissue sections, aiding in various biomedical research applications .

- Polymerization Studies : NPMI has been explored for its ability to copolymerize with other compounds, leading to materials with enhanced properties for biomedical applications. Such copolymers can exhibit improved mechanical strength and biocompatibility, making them suitable for drug delivery systems .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(4-Nitrophenyl) maleimide is synthesized through the reaction of 4-nitroaniline with maleic anhydride. The process typically involves the formation of an intermediate, N-(4-Nitrophenyl) maleamic acid, which is subsequently cyclodehydrated to yield the maleimide. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and thermogravimetric analysis (TGA) are employed to confirm the structure and assess thermal stability.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Formation of Maleamic Acid | 4-Nitroaniline, Maleic Anhydride | DMF, 25°C, 3 hours | 70 |

| Cyclodehydration | N-(4-Nitrophenyl) Maleamic Acid | Conc. H2SO4, P2O5, 65°C, 3 hours | 65 |

Polymer Science Applications

N-(4-Nitrophenyl) maleimide is utilized in the synthesis of various polymers due to its ability to undergo radical polymerization. It can be copolymerized with other monomers such as cinnamic acid and methyl acrylate to produce materials with enhanced thermal stability and mechanical properties.

Case Study: Copolymerization with Cinnamic Acid

A study demonstrated the copolymerization of N-(4-Nitrophenyl) maleimide with cinnamic acid using radical initiators. The resulting copolymers exhibited improved thermal properties as evidenced by TGA analysis, indicating their potential use in high-performance materials .

Medicinal Chemistry

In medicinal chemistry, N-(4-Nitrophenyl) maleimide has been explored for its reactivity towards thiol groups in proteins. This specificity allows it to be used as a labeling agent in biochemical assays.

Application in Histochemistry

The compound has been employed to demonstrate thiol groups in tissue sections under mild conditions. Its ability to form stable conjugates makes it suitable for visualizing low concentrations of thiols in biological samples .

Analytical Techniques

N-(4-Nitrophenyl) maleimide serves as a bifunctional reagent in various analytical applications, particularly in the detection of biomolecules. Its reactivity with thiols allows for the development of colorimetric assays that are sensitive and specific.

Example: Detection of Thiols

Research indicates that N-(4-Nitrophenyl) maleimide can react with thiol groups to form colored derivatives, facilitating the detection of these biomolecules in complex samples .

Comparación Con Compuestos Similares

Biochemical Activity Comparison

Table 1: Cytotoxic Activity (IC₅₀) of Maleimide Derivatives in Cancer Cell Lines

- Key Findings: Electron-Withdrawing Groups: Derivatives like 20a (unsubstituted phenyl) and 20c (benzoyl) exhibit superior potency due to enhanced electrophilicity and π-π stacking . Heterocyclic Substituents: Pyridyl derivatives (e.g., 26n) show cell-line-dependent activity, with PGA-1 cells favoring 2-pyridyl groups . Chloro vs.

N-(4-Hydroxyphenyl)maleimide :

- Controversy exists regarding its synthesis. A reported azo derivative, (E)-phenylazo-3-N-(4-hydroxyphenyl)maleimide, was later disproven; the reaction instead yielded a ring-opened maleamic acid due to hydrolysis in CD₃OD .

- Microanalytical data falsification in prior studies underscores the need for rigorous spectral validation (e.g., ¹H-NMR in CDCl₃ vs. CD₃OD) .

N-(4-Methylphenyl)maleimide :

Polymerization and Stability

Table 2: Polymerization Behavior of Nitrophenylmaleimides

Computational and Thermodynamic Properties

DFT Studies on 4-NPMI :

- Thermodynamic Properties :

- Entropy (S): 450 J/mol·K at 298 K.

- Dipole Moment: 6.2 Debye, reflecting polarizability .

Métodos De Preparación

Synthesis of N-(4-Nitrophenyl) Maleamic Acid

The first step in preparing N-(4-Nitrophenyl) maleimide is the synthesis of N-(4-Nitrophenyl) maleamic acid from 4-nitroaniline and maleic anhydride. The general procedure is as follows:

Reagents :

- 4-Nitroaniline (13.8 g, 0.1 mol)

- Maleic anhydride (9.8 g)

- Solvent: Dimethylformamide (30 ml)

-

- Dissolve 4-nitroaniline and maleic anhydride in DMF.

- Stir the mixture at room temperature (25°C) for approximately three hours.

- Pour the reaction mixture into crushed ice to precipitate the product.

- Filter the yellow solid, dry under vacuum, and recrystallize from methanol.

Yield : Approximately 70% with a melting point of 145°C.

Cyclodehydration to Form N-(4-Nitrophenyl) Maleimide

The next step involves the cyclodehydration of N-(4-Nitrophenyl) maleamic acid to yield N-(4-Nitrophenyl) maleimide.

Reagents :

- Concentrated sulfuric acid

- Phosphorus pentoxide

-

- Treat the N-(4-Nitrophenyl) maleamic acid with concentrated sulfuric acid and phosphorus pentoxide.

- Stir the mixture at a temperature of around 65°C for three hours.

- After the reaction, pour into crushed ice or cooled water to precipitate the product.

- Filter, wash with water, and dry the resulting solid.

Yield : Approximately 65% with a melting point of around 120°C.

Comparative Analysis of Preparation Methods

The following table summarizes key findings from various studies regarding the preparation methods for N-(4-Nitrophenyl) maleimide:

Additional Considerations

Homopolymerization

N-(4-Nitrophenyl) maleimide can also be subjected to homopolymerization using free radical initiators such as azobisisobutyronitrile (AIBN). The process typically involves:

- Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: Approximately 65°C

- Reaction time: Varies from 12 to 48 hours.

This method allows for the formation of polymers that can exhibit enhanced thermal stability and mechanical properties.

Copolymerization

Research has also explored copolymerization of N-(4-Nitrophenyl) maleimide with other monomers like acrylonitrile and acrylamide, further expanding its application potential in advanced materials.

Q & A

Q. What are the most effective synthetic methods for preparing N-(4-Nitrophenyl)maleimide, and how do they compare in terms of yield and efficiency?

this compound is typically synthesized via the reaction of maleic anhydride with 4-nitrophenylamine, often catalyzed by phosphorus pentoxide (P₂O₅) under reflux conditions . Microwave-assisted synthesis (MWM) has emerged as a superior method, achieving higher yields (e.g., 85–95%) compared to conventional thermal methods (60–75%) while reducing reaction time (minutes vs. hours) and solvent consumption . Characterization via FT-IR, ¹H-NMR, and elemental analysis is critical to confirm structural integrity .

Q. How can researchers optimize polymerization of this compound for material science applications?

Radical polymerization using azobisisobutyronitrile (AIBN) as an initiator in tetrahydrofuran (THF) at 65°C for 24 hours yields homopolymers with ~32% efficiency . Copolymerization with acrylonitrile (AN), acrylic acid (AA), or vinyl acetate (VA) under microwave irradiation enhances monomer conversion rates (up to 90%) and reduces energy consumption . Kinetic studies should monitor time-dependent yield and molecular weight (via GPC) to optimize reaction conditions.

Q. What spectroscopic and computational techniques are recommended for characterizing this compound derivatives?

- Experimental : FT-IR for maleimide C=O stretching (1700–1750 cm⁻¹), ¹H-NMR for aromatic proton signals (δ 7.5–8.5 ppm), and CHN analysis for elemental composition .

- Computational : Density functional theory (DFT) predicts electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and validates experimental data such as charge transfer regions and spectroscopic profiles .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cycloaddition reactions, and what factors influence stereoselectivity?

In Pd(OAc)₂-catalyzed [3+2] cycloadditions, this compound acts as a dienophile, reacting with alkenes via dual C(sp³)-H activation. Key parameters include:

Q. What mechanistic insights explain the thermal stability of maleimide-functionalized phenolic resins in composite materials?

Copolymerizing phenol with N-(4-hydroxyphenyl)maleimide (HPM) and formaldehyde produces resins with dual curing mechanisms:

- Stage 1 : Methylol group condensation (120–150°C).

- Stage 2 : Maleimide addition polymerization (180–200°C), which dominates crosslinking and improves char yield (up to 45% at 800°C) . Dynamic mechanical analysis (DMA) and thermogravimetry (TGA) reveal enhanced thermal stability in silica-reinforced composites, though initial decomposition temperatures remain unchanged (~250°C) .

Q. How does this compound inhibit enzymes like topoisomerase II, and what structural modifications enhance bioactivity?

this compound acts as a catalytic inhibitor of topoisomerase II by covalently binding to cysteine residues in the enzyme’s ATPase domain, disrupting DNA cleavage-reunion cycles . Derivatives with electron-withdrawing groups (e.g., nitro, bromo) show improved inhibition constants (Ki < 1 µM) compared to unsubstituted analogs. Activity assays (e.g., gel electrophoresis for DNA relaxation) and molecular docking validate binding modes .

Q. What strategies resolve contradictions in reported reactivity data for maleimide derivatives in Diels-Alder reactions?

Discrepancies in reaction rates or regioselectivity often arise from solvent polarity, electron-deficient dienophiles, or competing side reactions. For example:

- Solvent tuning : Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing charge-separated intermediates.

- Additives : Silver acetate (AgOAc) mitigates side reactions in Pd-catalyzed systems .

- Computational validation : Transition state modeling (DFT) identifies steric and electronic barriers to reactivity .

Methodological Considerations

Q. How should researchers design experiments to analyze the environmental impact of microwave-assisted synthesis for maleimide polymers?

- Metrics : Compare energy consumption (kWh), solvent volume (mL/g product), and E-factor (waste/product ratio) between MWM and conventional methods .

- Case study : MWM reduces solvent use by 50% and energy by 70% for copolymer synthesis .

Q. What analytical workflows are recommended for quantifying maleimide incorporation in epoxy resin curing agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.